molecular formula C12H17N B12871963 3-(4-Ethylphenyl)pyrrolidine

3-(4-Ethylphenyl)pyrrolidine

Cat. No.: B12871963
M. Wt: 175.27 g/mol
InChI Key: MIYWEAJLZPJRJE-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-ethylphenyl group. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and their ability to serve as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)pyrrolidine typically involves the reaction of 4-ethylbenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethylphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(4-Ethylphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The 4-ethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 3-(4-Ethylphenyl)pyrrolidine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-(4-ethylphenyl)pyrrolidine

InChI

InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3

InChI Key

MIYWEAJLZPJRJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNC2

Origin of Product

United States

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